![molecular formula C8H7BrN4 B2890378 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 1545489-02-8](/img/structure/B2890378.png)
5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
“5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” is a chemical compound with the CAS Number: 1545489-02-8 . It has a molecular weight of 239.07 . It is in powder form .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Light-Emitting Materials
[1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices . This suggests that 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine could potentially be used in similar applications.
Synthesis of Crown-Ester-Bipyridines and Viologens
4-Bromo-2-methylpyridine, a compound related to 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, has been used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .
Anticancer Activity
There is ongoing research into the anticancer activity of certain bromo/chloro substituted triazole analogues . Given the structural similarity, 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine could potentially be investigated for similar applications.
Analgesic, Antimicrobial, Anti-Inflammatory, and Antidepressant Therapeutic Areas
Schiff bases synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas . Given the structural similarity, 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine could potentially be investigated for similar applications.
Antifungal, Antiviral, Anti-Inflammatory, Analgesic, Antiepileptic, Antihypertensive, Antidepressant, Antidiabetic, Antianxiety and Antitubercular Therapeutic Areas
Triazole nucleus, a component of 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests that 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine could potentially be used in similar applications.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may influence pathways related to cell growth, differentiation, and survival . The downstream effects would depend on the specific pathway and the context of the cellular environment.
Result of Action
Based on the potential targets, it can be inferred that this compound may influence cell growth, differentiation, and survival .
properties
IUPAC Name |
5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-12-8(13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJUOZZEGNVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
CAS RN |
1545489-02-8 |
Source
|
Record name | 5-bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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